molecular formula C20H30N4O2 B11004198 N-[2-(cycloheptylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

N-[2-(cycloheptylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

Cat. No.: B11004198
M. Wt: 358.5 g/mol
InChI Key: JQNJIHBYCKBMQV-UHFFFAOYSA-N
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Description

N-[2-(cycloheptylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a phenyl group and a carboxamide group, along with a cycloheptylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cycloheptylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 1-benzylpiperazine with phenyl isocyanate to form the intermediate 4-phenylpiperazine-1-carboxamide. This intermediate is then reacted with cycloheptylamine and ethyl chloroformate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cycloheptylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carboxamide groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-[2-(cycloheptylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-[2-(cycloheptylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This binding can lead to various biological effects, depending on the target and the pathway involved. For example, it may inhibit or activate certain enzymes, or it may block or stimulate receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(cycloheptylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C20H30N4O2

Molecular Weight

358.5 g/mol

IUPAC Name

N-[2-(cycloheptylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C20H30N4O2/c25-19(22-17-8-4-1-2-5-9-17)16-21-20(26)24-14-12-23(13-15-24)18-10-6-3-7-11-18/h3,6-7,10-11,17H,1-2,4-5,8-9,12-16H2,(H,21,26)(H,22,25)

InChI Key

JQNJIHBYCKBMQV-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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